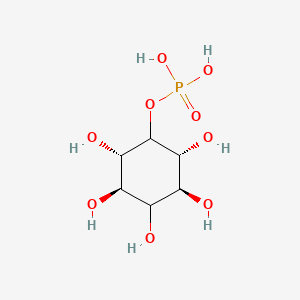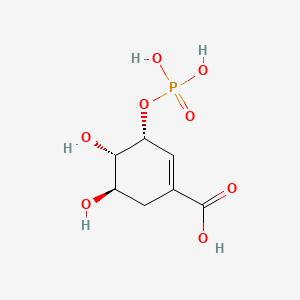
Hypotaurine
Übersicht
Beschreibung
Hypotaurine is a sulfinic acid with the chemical formula C₂H₇NO₂S . It is an intermediate in the biosynthesis of taurine, a compound known for its role in various physiological processes. This compound acts as an endogenous neurotransmitter via action on glycine receptors and possesses antioxidant properties . It is derived from cysteine and homocysteine and is found in various tissues in mammals .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Hypotaurin kann durch Oxidation von Cystein synthetisiert werden. Der Prozess umfasst die folgenden Schritte:
Oxidation von Cystein: Cystein wird zunächst durch das Enzym Cystein-Dioxygenase zu Cysteinsulfinsäure oxidiert.
Decarboxylierung: Cysteinsulfinsäure wird dann durch Sulfinoalanin-Decarboxylase zu Hypotaurin decarboxyliert.
Industrielle Produktionsmethoden: Die industrielle Produktion von Hypotaurin beinhaltet typischerweise die gleichen biochemischen Pfade wie oben beschrieben, wobei enzymatische Reaktionen verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird für die großtechnische Produktion durch die Kontrolle von Reaktionsbedingungen wie Temperatur, pH-Wert und Enzymkonzentrationen optimiert .
Arten von Reaktionen:
Oxidation: Hypotaurin wird oxidiert, um Taurin zu bilden.
Reaktion mit reaktiven Sauerstoffspezies: Hypotaurin reagiert mit Hydroxylradikalen, was zur Bildung von Bis-Aminoethyl-α-Disulfon führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid und Ferrosulfat werden üblicherweise bei der Oxidation von Hypotaurin verwendet.
Enzymatische Katalysatoren: Enzyme wie Cystein-Dioxygenase und Sulfinoalanin-Decarboxylase sind für die Biosynthese von Hypotaurin entscheidend.
Hauptprodukte:
Taurin: Das Hauptprodukt, das aus der Oxidation von Hypotaurin gebildet wird.
Bis-Aminoethyl-α-Disulfon: Wird während der Reaktion von Hypotaurin mit Hydroxylradikalen gebildet.
Wissenschaftliche Forschungsanwendungen
Hypotaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese von Taurin und anderen schwefelhaltigen Verbindungen verwendet.
Biologie: Spielt eine Rolle bei der zellulären Osmoregulation und antioxidativen Abwehrmechanismen.
Medizin: Wird wegen seines Potenzials zur Förderung der Langlebigkeit und Stressresistenz sowie seiner Rolle in der männlichen Reproduktion untersucht
Industrie: Wird zur Konservierung von Meeresfrüchten verwendet, z. B. zur Verhinderung von Melanose bei Garnelen.
5. Wirkmechanismus
Hypotaurin entfaltet seine Wirkung durch mehrere Mechanismen:
Neurotransmitteraktivität: Wirkt auf Glycinrezeptoren, um die Neurotransmission zu modulieren.
Antioxidative Eigenschaften: Fängt reaktive Sauerstoffspezies ab und schützt Zellen vor oxidativem Schaden.
Beteiligte Pfade: Bezieht den Insulin/IGF-1-Signalweg, den reproduktiven Signalweg und die mitochondriale Funktion ein.
Wirkmechanismus
Hypotaurine exerts its effects through several mechanisms:
Neurotransmitter Activity: Acts on glycine receptors to modulate neurotransmission.
Antioxidant Properties: Scavenges reactive oxygen species, protecting cells from oxidative damage.
Pathways Involved: Involves the insulin/IGF-1 signaling pathway, reproductive signaling pathway, and mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Hypotaurin ist eng mit mehreren anderen Verbindungen verwandt:
Cysteinsulfinsäure: Ein Zwischenprodukt bei der Biosynthese von Hypotaurin.
Einzigartigkeit von Hypotaurin: Die einzigartige Rolle von Hypotaurin als Zwischenprodukt bei der Biosynthese von Taurin und seine Doppelfunktion als Antioxidans und Neurotransmitter unterscheidet es von anderen verwandten Verbindungen .
Eigenschaften
IUPAC Name |
2-aminoethanesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUBCNYACGLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075380, DTXSID60861856 | |
| Record name | 2-Aminoethanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hypotaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
300-84-5 | |
| Record name | Hypotaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoethanesulfinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPOTAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L08GE4332 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hypotaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)
